![molecular formula C7H5F3NaO3S+ B11824613 Sodium;4-(trifluoromethoxy)benzenesulfinic acid](/img/structure/B11824613.png)
Sodium;4-(trifluoromethoxy)benzenesulfinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;4-(trifluoromethoxy)benzenesulfinic acid is a chemical compound with the molecular formula C7H4F3NaO3S. It is known for its unique properties and applications in various fields, including organic synthesis, pharmaceuticals, and material science . The compound is characterized by the presence of a trifluoromethoxy group attached to a benzenesulfinic acid moiety, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of sodium;4-(trifluoromethoxy)benzenesulfinic acid typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Sodium;4-(trifluoromethoxy)benzenesulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(trifluoromethoxy)benzenesulfonic acid.
Reduction: It can be reduced to form 4-(trifluoromethoxy)benzenesulfinate.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium;4-(trifluoromethoxy)benzenesulfinic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium;4-(trifluoromethoxy)benzenesulfinic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity . This interaction is mediated by the formation of a covalent acyl-enzyme complex, which is stabilized by the trifluoromethoxy group .
Vergleich Mit ähnlichen Verbindungen
Sodium;4-(trifluoromethoxy)benzenesulfinic acid can be compared with other benzenesulfinic acid derivatives, such as:
Sodium benzenesulfinate: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
Sodium;4-methoxybenzenesulfinic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in its chemical behavior and applications.
The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H5F3NaO3S+ |
---|---|
Molekulargewicht |
249.16 g/mol |
IUPAC-Name |
sodium;4-(trifluoromethoxy)benzenesulfinic acid |
InChI |
InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);/q;+1 |
InChI-Schlüssel |
JJLZHSLAFQPNON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.